molecular formula C10H15NO2 B13037693 (1R,2R)-1-Amino-1-(4-methoxyphenyl)propan-2-OL

(1R,2R)-1-Amino-1-(4-methoxyphenyl)propan-2-OL

Cat. No.: B13037693
M. Wt: 181.23 g/mol
InChI Key: ZBXPOHJSNYWSOE-XCBNKYQSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-1-Amino-1-(4-methoxyphenyl)propan-2-OL is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound features an amino group, a methoxy-substituted phenyl ring, and a secondary alcohol, making it a versatile intermediate in organic synthesis and a potential candidate for pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Amino-1-(4-methoxyphenyl)propan-2-OL can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using chiral catalysts to ensure the desired stereochemistry. For instance, the reduction of 4-methoxyphenylacetone with a chiral amine catalyst can yield the target compound with high enantiomeric purity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes use metal catalysts such as palladium or platinum under controlled temperature and pressure conditions to achieve efficient and selective reduction .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-(4-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-1-Amino-1-(4-methoxyphenyl)propan-2-OL is used as a chiral building block for the synthesis of complex molecules. Its stereochemistry is crucial for the development of enantiomerically pure compounds .

Biology

In biological research, this compound serves as a precursor for the synthesis of biologically active molecules. It is used in the study of enzyme mechanisms and as a ligand in receptor binding studies .

Medicine

Pharmacologically, this compound is investigated for its potential therapeutic effects. It is a key intermediate in the synthesis of drugs targeting neurological disorders and cardiovascular diseases .

Industry

In the industrial sector, this compound is utilized in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-(4-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxy group enhances its lipophilicity, facilitating its passage through biological membranes. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-1-Amino-1-(4-methoxyphenyl)propan-2-OL: The enantiomer of the target compound with different stereochemistry.

    1-(4-Methoxyphenyl)propan-2-amine: Lacks the secondary alcohol group.

    4-Methoxyphenylacetone: Lacks the amino group and secondary alcohol.

Uniqueness

(1R,2R)-1-Amino-1-(4-methoxyphenyl)propan-2-OL is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its combination of functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

(1R,2R)-1-amino-1-(4-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H15NO2/c1-7(12)10(11)8-3-5-9(13-2)6-4-8/h3-7,10,12H,11H2,1-2H3/t7-,10+/m1/s1

InChI Key

ZBXPOHJSNYWSOE-XCBNKYQSSA-N

Isomeric SMILES

C[C@H]([C@@H](C1=CC=C(C=C1)OC)N)O

Canonical SMILES

CC(C(C1=CC=C(C=C1)OC)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.